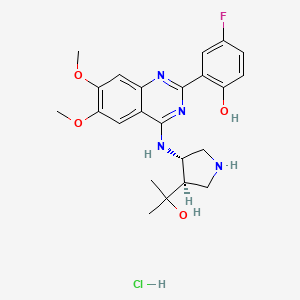

CCT241533-Hydrochlorid

Übersicht

Beschreibung

CCT241533 (Hydrochlorid) ist ein potenter und selektiver Inhibitor der Checkpoint-Kinase 2 (CHK2), einer Proteinkinase, die an der DNA-Schadensantwort beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Wirksamkeit genotoxischer Krebstherapien, insbesondere in Kombination mit Poly (ADP-Ribose) Polymerase (PARP)-Inhibitoren, zu verbessern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

CCT241533 (Hydrochlorid) wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung eines Chinazolin-Derivats mit einem Pyrrolidin-Derivat beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Chinazolin-Kerns: Dies beinhaltet die Reaktion von 2-Aminobenzonitril mit Formamid, um den Chinazolin-Ring zu bilden.

Kupplung mit Pyrrolidin: Das Chinazolin-Derivat wird dann unter basischen Bedingungen mit einem Pyrrolidin-Derivat gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von CCT241533 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit chromatographischen Verfahren gereinigt und mit Hilfe von Kernresonanzspektroskopie (NMR) und Hochleistungsflüssigkeitschromatographie (HPLC) charakterisiert, um ihre Struktur und Reinheit zu bestätigen .

Wissenschaftliche Forschungsanwendungen

CCT241533 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of CHK2 and its effects on DNA damage response pathways.

Biology: Employed in cell-based assays to investigate the role of CHK2 in cell cycle regulation and apoptosis.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Wirkmechanismus

Target of Action

CCT241533 hydrochloride is a potent and selective inhibitor of Checkpoint kinase 2 (CHK2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .

Mode of Action

CCT241533 hydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket . This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .

Biochemical Pathways

The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Pathway activation initiates DNA repair, induces cell-cycle arrest until repair is completed, and primes both the p53-dependent and independent apoptotic pathways .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . This compound significantly potentiates the cytotoxicity of two structurally distinct parp inhibitors . Clear induction of the pS516 CHK2 signal is seen with a PARP inhibitor alone, and this activation is abolished by CCT241533 .

Biochemische Analyse

Biochemical Properties

CCT241533 hydrochloride interacts with CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . X-ray crystallography confirmed that CCT241533 hydrochloride binds to CHK2 in the ATP pocket .

Cellular Effects

CCT241533 hydrochloride blocks CHK2 activity in human tumor cell lines in response to DNA damage, as demonstrated by inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines .

Molecular Mechanism

CCT241533 hydrochloride exerts its effects at the molecular level by inhibiting CHK2 with an IC50 of 3 nM and showing minimal cross-reactivity against a panel of kinases at 1 μM . It binds to CHK2 in the ATP pocket, blocking CHK2 activity in human tumor cell lines in response to DNA damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CCT241533 (hydrochloride) is synthesized through a multi-step process involving the coupling of a quinazoline derivative with a pyrrolidine derivative. The key steps include:

Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.

Coupling with pyrrolidine: The quinazoline derivative is then coupled with a pyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of CCT241533 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CCT241533 (Hydrochlorid) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Die Verbindung kann auch an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, die für ihre Bindung an CHK2 entscheidend sind .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise nukleophile oder elektrophile Reagenzien unter milden bis mäßigen Bedingungen.

Wasserstoffbrückenbindungen und π-π-Wechselwirkungen: Diese Wechselwirkungen treten unter physiologischen Bedingungen auf und sind für die biologische Aktivität der Verbindung unerlässlich.

Hauptprodukte

Das Hauptprodukt, das aus den Reaktionen mit CCT241533 (Hydrochlorid) entsteht, ist die Verbindung selbst, da sie unter physiologischen Bedingungen stabil ist. Es kann Komplexe mit CHK2 und anderen Proteinen bilden, die an der DNA-Schadensantwort beteiligt sind .

Wissenschaftliche Forschungsanwendungen

CCT241533 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

CCT241533 (Hydrochlorid) übt seine Wirkung aus, indem es an die ATP-Tasche von CHK2 bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung von CHK2-Substraten, die an der DNA-Schadensantwort beteiligt sind, was zu einer Potenzierung der PARP-Inhibitor-induzierten Zytotoxizität führt. Die Selektivität der Verbindung für CHK2 gegenüber anderen Kinasen ist auf ihre einzigartigen Bindungswechselwirkungen innerhalb der ATP-Tasche zurückzuführen .

Vergleich Mit ähnlichen Verbindungen

CCT241533 (Hydrochlorid) ist einzigartig in seiner hohen Selektivität und Potenz als CHK2-Inhibitor. Zu ähnlichen Verbindungen gehören:

CHK1-Inhibitoren: Wie z. B. UCN-01 und AZD7762, die CHK1, eine weitere Checkpoint-Kinase, die an der DNA-Schadensantwort beteiligt ist, angreifen.

Andere CHK2-Inhibitoren: Wie z. B. PV1019 und BML-277, die ebenfalls CHK2 hemmen, jedoch mit unterschiedlichen Selektivitätsprofilen und Potenzen.

CCT241533 (Hydrochlorid) zeichnet sich durch seine minimale Kreuzreaktivität mit anderen Kinasen und seine Fähigkeit aus, die Wirkung von PARP-Inhibitoren zu verstärken, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Eigenschaften

IUPAC Name |

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJUTZIXHTMPC-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-96-9 | |

| Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.